Endrin alcohol
Description
Properties
CAS No. |
33058-12-7 |
|---|---|
Molecular Formula |
C12H8Cl6O |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1,9,10,11,11,12-hexachlorohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-7-ol |
InChI |
InChI=1S/C12H8Cl6O/c13-8-4-2-1-3-5(4)9(14,12(8,17)18)11(16)7(3,19)6(2)10(8,11)15/h2-6,19H,1H2 |
InChI Key |
FWIOOTDZGJSQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C1C5(C2C6(C3(C(C4(C56Cl)Cl)(Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Formation and Biogenesis Pathways of Endrin Alcohol
Biogenic Formation of 12-Hydroxyendrin
The transformation of endrin (B86629) into 12-hydroxyendrin is a recognized metabolic process, primarily observed in animals. However, microbial systems also play a role in the degradation of endrin, with some pathways leading to hydroxylated derivatives.
Microbial Metabolism of Endrin to Anti-12-Hydroxyendrin
Microbial degradation of endrin is a crucial environmental process that reduces the persistence of this toxic compound. Both fungi and bacteria have been shown to metabolize endrin, although the formation of 12-hydroxyendrin is not always the primary outcome.
Certain species of fungi, particularly white-rot fungi, have demonstrated the ability to degrade endrin. Research has shown that fungi from the genus Phlebia can efficiently break down endrin in pure cultures. researchgate.net Studies on Phlebia acanthocystis and Phlebia brevispora have identified several hydroxylated metabolites of endrin, indicating that hydroxylation is a key step in the fungal degradation pathway. researchgate.net Among the identified products are 8-hydroxyendrin and other monohydroxyendrins. researchgate.net The involvement of fungal cytochrome P450 enzymes is suggested in this initial hydroxylation process. researchgate.net While these findings confirm that fungi can introduce hydroxyl groups to the endrin molecule, the specific formation of anti-12-hydroxyendrin as a major fungal metabolite is not as definitively established as it is in mammalian systems. The metabolic routes in fungi may lead to a variety of hydroxylated and carboxylated products. researchgate.net
Table 1: Fungal Degradation of Endrin by Phlebia Species
| Fungal Species | Degradation Efficiency | Identified Metabolites | Proposed Enzymatic Pathway |
| Phlebia acanthocystis | >80% after 20 days | 8-hydroxyendrin, monohydroxyendrins, carboxylic acid product | Cytochrome P450-mediated hydroxylation |
| Phlebia brevispora | High tolerance and degradation | Hydroxylated products | Cytochrome P450-mediated hydroxylation |
Enzymatic Hydroxylation of Endrin
In animal systems, the enzymatic hydroxylation of endrin is a well-established metabolic pathway that leads to the formation of 12-hydroxyendrin. This process is a critical detoxification mechanism.
The primary mechanism for the formation of 12-hydroxyendrin in animals is through the action of microsomal mono-oxygenases, a superfamily of enzymes also known as cytochrome P450s. nih.govnih.gov These enzymes catalyze the oxidation of the methylene (B1212753) bridge of the endrin molecule, resulting in the introduction of a hydroxyl group. This metabolic conversion occurs in the liver and is a rapid process, which contributes to the relatively low bioaccumulation of endrin in fatty tissues compared to other organochlorine pesticides. cdc.gov The formation of anti-12-hydroxyendrin, along with its subsequent conjugation to sulfates and glucuronides, is considered the major metabolic route for endrin in a wide range of species, including rats, rabbits, cows, hens, and humans. cdc.gov
The enzymatic hydroxylation of endrin is stereoselective, meaning that it preferentially produces one stereoisomer over another. The two possible stereoisomers of 12-hydroxyendrin are syn-12-hydroxyendrin and anti-12-hydroxyendrin, which differ in the spatial orientation of the hydroxyl group.
In mammalian metabolism, the formation of anti-12-hydroxyendrin is the predominant pathway. cdc.govfrontiersin.org The syn-isomer is also formed, but typically in much smaller quantities. cdc.gov This stereoselectivity is a characteristic of the specific cytochrome P450 isozymes involved in the reaction. The enzyme's active site directs the oxygenation to a specific face of the endrin molecule, leading to the favored formation of the anti-isomer. The metabolism in rabbits, for instance, shows the presence of both syn- and anti-12-hydroxyendrin, which are then conjugated with sulfate (B86663) before elimination. cdc.gov
Table 2: Stereoisomers of 12-Hydroxyendrin formed via Mammalian Metabolism
| Stereoisomer | Relative Abundance | Metabolic Fate |
| anti-12-hydroxyendrin | Major product | Conjugation with sulfate and glucuronide for excretion |
| syn-12-hydroxyendrin | Minor product | Conjugation with sulfate for excretion |
Abiotic Formation of Isomeric Endrin Alcohols
The conversion of endrin to its alcoholic isomers under abiotic conditions is a complex process influenced by various environmental factors. The primary energy inputs that drive these transformations are thermal energy and ultraviolet (UV) radiation from sunlight. These processes can alter the chemical structure of endrin, leading to the formation of several isomeric alcohols. While the formation of endrin ketone and endrin aldehyde are the more commonly documented abiotic degradation pathways, the generation of alcoholic isomers also occurs under specific conditions. epa.govcdc.govwikipedia.org
Thermal Rearrangement of Endrin Yielding Alcoholic Isomers
Exposure of endrin to elevated temperatures can induce molecular rearrangements, resulting in the formation of various isomers, including alcohols. High temperatures provide the necessary activation energy for the cleavage and reformation of chemical bonds within the endrin molecule. While thermal degradation of endrin is known to primarily yield endrin ketone and endrin aldehyde, the formation of alcoholic isomers is also a potential, though less predominant, pathway. epa.govnih.gov
The specific temperature at which these rearrangements occur and the resulting isomeric composition can vary depending on the environmental matrix and the presence of other chemical species. Research indicates that temperatures exceeding 200°C can lead to the isomerization of endrin. inchem.org However, detailed studies specifically characterizing the thermal formation of a spectrum of endrin alcohol isomers and their respective yields are not extensively documented in publicly available scientific literature. The general mechanism likely involves the opening of the epoxide ring followed by intramolecular hydrogen abstraction and rearrangement to form a hydroxyl group.
Table 1: Thermal Degradation Products of Endrin
| Product | Formation Conditions | Reference |
| Endrin Ketone | High temperatures (e.g., >200°C) | inchem.org |
| Endrin Aldehyde | High temperatures | epa.govnih.gov |
| This compound | Elevated temperatures (less common) | epa.gov |
Note: This table is based on available data, which primarily highlights the formation of ketones and aldehydes. Specific yields for alcohol formation under thermal stress are not well-defined in the cited literature.
Photolytic Processes Yielding Alcoholic Intermediates
Photolysis, the degradation of molecules by light, is a significant abiotic pathway for the transformation of endrin in the environment. When exposed to sunlight, particularly UV radiation, endrin can undergo isomerization and degradation to form a variety of products. The primary photoproducts of endrin are well-documented as endrin ketone (delta-ketoendrin) and, to a lesser extent, endrin aldehyde. cdc.govwho.int
The formation of alcoholic intermediates through photolytic processes is a plausible but less characterized pathway. This transformation would likely involve the absorption of photons by the endrin molecule, leading to an excited state. In this energized state, the molecule could undergo reactions such as hydrogen abstraction from surrounding media (e.g., water or organic matter) or intramolecular rearrangements that result in the formation of a hydroxyl group. The specific wavelengths of light, the presence of photosensitizers, and the environmental medium (e.g., water, soil surface) would all influence the reaction pathways and the resulting products. cdc.gov While this compound has been detected as a transformation product in plants grown in soils previously treated with endrin, this is often attributed to metabolic processes within the plant (biogenesis) rather than direct abiotic phototransformation in the soil. epa.gov
Table 2: Photolytic Degradation Products of Endrin
| Product | Conditions | Half-life (in intense summer sunlight) | Reference |
| Endrin Ketone | Sunlight (UV radiation) | 5-9 days for isomerization | cdc.gov |
| Endrin Aldehyde | Sunlight (UV radiation) | Minor product | cdc.gov |
| Pentachlorinated half-cage ketone | UV radiation in hexane (B92381)/cyclohexane | Not specified | cdc.gov |
Environmental Presence and Distribution of Endrin Alcohol
Occurrence in Soil and Sediments as a Transformation Product
Endrin (B86629) is known for its extreme persistence in soil, with an estimated half-life of up to 14 years. cdc.govnih.govcdc.gov It binds strongly to organic matter and particles in soil and aquatic sediments, which limits its mobility and leaching into groundwater but contributes to its long-term presence in these matrices. cdc.govwikipedia.orgnih.govcdc.gov
Endrin alcohol is formed in soil and sediment primarily through the microbial transformation of the parent endrin molecule. epa.govvulcanchem.com This biodegradation is carried out by various soil microorganisms, including fungi and bacteria, and has been observed to occur most readily under anaerobic (low-oxygen) conditions. inchem.orgwho.intepa.govwho.int Due to the slow degradation of endrin, its transformation products, such as this compound, can be detected in soils and sediments for many years after the pesticide's last application. cdc.govnih.gov Consequently, endrin and its associated degradation products, including endrin ketone, endrin aldehyde, and this compound, have been identified as contaminants at numerous hazardous waste sites. cdc.govnih.gov In aquatic environments, endrin is more likely to cling to bottom sediments than to dissolve in water. epa.govcdc.gov Microbial degradation can also occur in these sediments, leading to the formation of its metabolites. epa.govinchem.org
Plant Uptake and Metabolism to this compound in Agricultural Systems
Significant research has demonstrated that various plant species can absorb endrin and its transformation products from contaminated soil through their root systems. cdc.govepa.gov Studies have detected notable concentrations of endrin transformation products—specifically including this compound, endrin ketone, and endrin aldehyde—in plants grown in fields that had been treated with endrin up to 16 years prior. cdc.govnih.govepa.govcdc.gov
Once absorbed, endrin can be translocated and metabolized within the plant tissues. epa.gov Research has identified as many as five different metabolites in plants, with a major metabolite being an this compound. epa.gov The rate of this metabolic conversion varies depending on the plant species. For instance, one study noted that the metabolic rate in cabbage was approximately 10% four weeks after foliar application, whereas in tobacco, the rate was only 2.3% over the same period. epa.gov Certain plant families, such as Cucurbitaceae (which includes zucchini, cucumber, and pumpkin), have been shown to be particularly effective at taking up endrin and its residues from the soil. wikipedia.orgresearchgate.net
Table 1: Research Findings on Plant Uptake of Endrin and its Metabolites
| Plant Type(s) | Key Finding | Source(s) |
| Various Crops | Transformation products, including this compound, detected in plants grown in soil treated 16 years prior. | cdc.govnih.govepa.govcdc.gov |
| Vascular Plants | Plants can absorb, translocate, and metabolize endrin; a major metabolite is an this compound. | epa.gov |
| Cabbage | Metabolic rate of endrin was ~10% four weeks after application. | epa.gov |
| Tobacco | Metabolic rate of endrin was 2.3% four weeks after application. | epa.gov |
| Cucurbitaceae Family | Showed significant uptake and bioaccumulation of endrin from contaminated soils. | researchgate.net |
Detection and Distribution in Aquatic Ecosystems
The parent compound, endrin, is highly insoluble in water and has a strong tendency to adsorb to suspended particulates and bottom sediments. wikipedia.orgepa.govcdc.gov While endrin has been detected at very low levels in surface and groundwater, it is primarily found in sediments. wikipedia.orgepa.govnih.gov
The formation of this compound in aquatic environments is possible through the same microbial degradation pathways that occur in soil. who.intepa.gov Studies have confirmed that microorganisms present in fish pond water are capable of metabolizing endrin. epa.gov However, specific monitoring data on the detection and concentration of this compound in water and sediment are limited in the available scientific literature. Most environmental monitoring in aquatic systems has focused on the parent compound endrin and its more commonly detected and stable photoisomer, delta-ketoendrin. who.intepa.gov
Atmospheric Presence as a Degradation Product
Endrin can enter the atmosphere from agricultural fields through volatilization. inchem.orgwho.int Once in the atmosphere, it can be broken down by heat and sunlight (photodecomposition). cdc.govepa.govcdc.gov The primary and most frequently reported degradation products from these processes are endrin aldehyde and endrin ketone (also known as delta-ketoendrin). wikipedia.orgwho.intepa.govcdc.gov
The formation of this compound in the atmosphere is considered a minor pathway. One study noted that the thermal rearrangement of endrin at temperatures above 200°C could yield an isomeric alcohol as a minor product. inchem.org However, there is a lack of field data on the atmospheric transformation of endrin, and specific measurements of this compound in air samples are not widely reported. nih.gov The atmospheric presence of endrin aldehyde and endrin ketone is better documented. cdc.govnih.gov
Environmental Fate and Transport Mechanisms of Endrin Alcohol
Environmental Persistence and Degradation Kinetics of Endrin (B86629) Alcohol
Specific studies detailing the degradation kinetics and environmental half-life of Endrin alcohol are not abundant in scientific literature. Nevertheless, its persistence can be inferred from the long environmental lifespan of its parent compound, endrin, which has a reported soil half-life of up to 14 years. epa.gov this compound is formed from endrin through metabolic processes in various organisms and potentially via abiotic degradation pathways. vulcanchem.comontosight.ai Its detection in plants grown in soil treated with endrin years prior is a strong indicator of its significant persistence within the soil matrix. cdc.govnih.govcdc.govepa.gov The inherent resistance of this compound to hydrolysis and photolysis is a key factor contributing to its extended presence in the environment. vulcanchem.com
Sorption and Mobility in Environmental Matrices
Soil Adsorption and Leaching Characteristics
Direct data on the soil adsorption coefficient (Koc) for this compound are not readily found in published research. However, its physicochemical properties suggest a notable affinity for soils with high organic content. vulcanchem.com The estimated octanol-water partition coefficient (LogP) for this compound is 3.35. vulcanchem.com This value points to a propensity for the compound to adsorb to soil organic matter. Consequently, strong sorption to soil particles would limit its movement and reduce the likelihood of it leaching into groundwater systems. This behavior is in line with that of its parent compound, endrin, which is known for its limited mobility in soil. epa.gov
Sediment-Water Partitioning
Research specifically investigating the partitioning of this compound between sediment and water is limited. However, its lipophilic nature, as indicated by its LogP value, suggests that it will likely partition from the water column and accumulate in sediments. vulcanchem.com For the parent compound endrin, strong adsorption to sediment is a primary fate process in aquatic environments. epa.gov It is highly probable that this compound behaves similarly, binding to the organic components of sediments and establishing itself as a persistent contaminant in aquatic ecosystems. One report suggests that the sediment-water partitioning coefficients (Kd) for this compound fall within the range of 10³–10⁴ L/kg, indicating a strong affinity for sediments. vulcanchem.com
Bioconcentration and Bioaccumulation Potential of this compound in Ecological Food Webs
The capacity of this compound to bioconcentrate and bioaccumulate within ecological food webs is a significant environmental concern, owing to its persistence and lipophilicity. An estimated LogP of 3.35 suggests a potential for bioconcentration in aquatic life. vulcanchem.com Although specific bioconcentration factor (BCF) values for this compound are not well-established, the BCF for its parent compound, endrin, in fish is reported to be between 1,335 and 10,000. epa.govwikipedia.org One source cites a BCF range of 1,335–10,000 for this compound in fish, though this may be referencing the data for endrin. vulcanchem.com As a metabolite of endrin, it is plausible that this compound also accumulates in the fatty tissues of organisms, which could lead to its biomagnification up the food chain. ontosight.ai
Volatilization and Atmospheric Transport Considerations for this compound
The likelihood of volatilization from soil and water surfaces and subsequent long-range atmospheric transport is a critical aspect of the environmental risk assessment for persistent organic pollutants. The vapor pressure of this compound is estimated to be 1.2 × 10⁻⁶ mmHg at 25°C. vulcanchem.com This low value suggests that volatilization is unlikely to be a significant transport pathway for this compound. For comparison, the parent compound endrin has a vapor pressure of 2.0 x 10⁻⁷ mmHg at 25°C, and its volatilization from water is not considered a major fate process. epa.gov Any this compound that might be released into the atmosphere would likely adhere to particulate matter and be removed through wet and dry deposition.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈Cl₆O | vulcanchem.com |
| Molecular Weight | 380.91 g/mol | vulcanchem.com |
| LogP (Octanol-Water Partition Coefficient) | 3.35 | vulcanchem.com |
| Vapor Pressure (at 25°C) | 1.2 × 10⁻⁶ mmHg | vulcanchem.com |
| Boiling Point | 447.7°C at 760 mmHg | vulcanchem.com |
| Flash Point | 224.6°C | vulcanchem.com |
| Water Solubility | Data Not Available |
Table 2: Environmental Fate Parameters of this compound
| Parameter | Value | Medium | Source |
|---|---|---|---|
| Soil Half-life | Data Not Available | Soil | |
| Soil Adsorption Coefficient (Koc) | Data Not Available | Soil | |
| Sediment-Water Partitioning Coefficient (Kd) | 10³–10⁴ L/kg | Sediment-Water | vulcanchem.com |
| Bioconcentration Factor (BCF) | 1,335-10,000 (Potentially for Endrin) | Fish | vulcanchem.com |
| Henry's Law Constant | Data Not Available | Water/Air |
Advanced Methodologies for Endrin Alcohol Analysis
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone of endrin (B86629) alcohol analysis, enabling its separation from interfering compounds. Both gas and high-performance liquid chromatography are utilized, each with specific advantages. iaea.org
Gas Chromatography (GC) with Specialized Detectors
Gas chromatography (GC) is a widely used technique for the analysis of thermally stable and volatile compounds like endrin and its transformation products. researchgate.net The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. truman.edu
Specialized detectors are crucial for achieving the low detection limits required for environmental monitoring. The Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds, making it highly suitable for detecting chlorinated pesticides like endrin and its metabolites. restek.comffcr.or.jp The ECD's high sensitivity allows for the determination of these compounds at very low concentrations. restek.com Another option is the Electrolytic Conductivity Detector (ELCD) , which can also be employed for the analysis of organochlorine pesticides. epa.gov For confirmation of results obtained from a single column, a second GC column with a different stationary phase is often used to ensure accurate identification. epa.gov
The inertness of the GC inlet is critical to prevent the degradation of sensitive compounds like endrin into its aldehyde and ketone forms, which can lead to inaccurate quantification. restek.com
Table 1: GC Detectors for Endrin Alcohol Analysis
| Detector | Principle of Operation | Advantages for this compound Analysis |
| Electron Capture Detector (ECD) | Measures the decrease in current from a radioactive source caused by electron-capturing analytes. | High sensitivity to halogenated compounds. restek.comffcr.or.jp |
| Electrolytic Conductivity Detector (ELCD) | Measures the change in conductivity of a solvent after the analyte is combusted and dissolved. | Good selectivity for halogen-containing compounds. epa.gov |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying compounds in a mixture. openaccessjournals.comchromatographytoday.com It is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis. chromatographyonline.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. openaccessjournals.com
While direct applications of HPLC for this compound are less commonly detailed in readily available literature compared to GC, HPLC can be a powerful tool, especially when coupled with mass spectrometry (HPLC-MS). openaccessjournals.commeasurlabs.com This combination allows for the analysis of a wide range of compounds, including those that are heat-labile. measurlabs.com The choice of mobile phase, typically a mixture of solvents like water, methanol (B129727), or acetonitrile, is critical for achieving optimal separation. measurlabs.comatomscientific.com
Mass Spectrometric Identification and Quantification of this compound
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. researchgate.net It provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. numberanalytics.com When coupled with a separation technique like GC or HPLC, it becomes a highly specific and sensitive analytical method. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of endrin and its metabolites. cdc.govinchem.org In full-scan mode, the mass spectrometer records a complete mass spectrum of the eluting compounds, which can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) for identification. researchgate.net For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is employed, which involves multiple stages of mass analysis and is particularly effective for analyzing complex samples. chromatographyonline.comlongdom.org
The following table summarizes key parameters for the GC-MS/MS analysis of endrin and its related compounds, including endrin aldehyde and endrin ketone, which are often analyzed alongside this compound.
Table 2: GC-MS/MS Parameters for Endrin-Related Compounds
| Compound | Limit of Detection (LOD) in Liver (ng/g) | Limit of Quantitation (LOQ) in Liver (ng/g) | Limit of Detection (LOD) in Serum (ng/mL) | Limit of Quantitation (LOQ) in Serum (ng/mL) |
| Endrin | 0.87 | 2.63 | 0.22 | 0.65 |
| Endrin Aldehyde | 0.32 | 0.97 | 0.1 | 0.29 |
| Endrin Ketone | 0.3 | 0.91 | 0.04 | 0.13 |
| Source: longdom.org |
Sample Preparation and Extraction Protocols for Diverse Environmental Samples
Effective sample preparation is a critical and often time-consuming step in the analysis of this compound from environmental matrices such as water, soil, and biological tissues. thermofisher.commdpi.com The primary goals are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. mdpi.com
Common extraction techniques include:
Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent like hexane (B92381) or dichloromethane. mdpi.com
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to isolate the analyte from a liquid sample. gcms.cz It offers advantages such as reduced solvent consumption and faster extraction times. gcms.cz
Soxhlet and Ultrasonic Extraction: These methods are typically used for solid samples like soil and sediment, employing solvents such as hexane-acetone or methylene (B1212753) chloride-acetone mixtures. epa.gov
Following extraction, a "clean-up" step is often necessary to remove co-extracted matrix components that could interfere with the analysis. inchem.org Techniques like gel permeation chromatography and adsorption chromatography using materials like Florisil are commonly employed for this purpose. ffcr.or.jpinchem.org
Table 3: Common Solvents for this compound Extraction
| Solvent | Application | Reference |
| Hexane | LLE of water samples | mdpi.com |
| Dichloromethane | LLE of water samples | mdpi.com |
| Hexane-acetone | Extraction from solid samples | epa.gov |
| Methylene chloride-acetone | Extraction from solid samples | epa.gov |
| Acetonitrile | QuEChERS method for food samples | chromatographyonline.com |
Isotopic Labeling and Tracing Techniques in this compound Research
Isotopic labeling is a powerful technique for studying the fate and behavior of compounds in the environment and in biological systems. iaea.orgcreative-proteomics.com By replacing one or more atoms in a molecule with their stable or radioactive isotopes, researchers can trace the compound through various physical, chemical, and biological processes. numberanalytics.comiaea.org
In the context of this compound research, isotopic labeling can be used to:
Trace the metabolic pathways of endrin to this compound and other metabolites. iaea.org
Study the environmental degradation and transport of this compound.
Serve as an internal standard in quantitative analysis to correct for analyte losses during sample preparation and analysis.
Stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H) are commonly used. numberanalytics.com The labeled compounds can be detected and quantified using mass spectrometry, which can differentiate between the labeled and unlabeled forms based on their mass difference. numberanalytics.commdpi.com While specific studies detailing the isotopic labeling of this compound are not abundant in the readily available literature, the principles of this technique are broadly applicable to pesticide research. iaea.org The use of isotopically labeled compounds is considered a valuable tool, particularly for field-scale studies in developing countries. iaea.org
Remediation and Mitigation Strategies for Endrin Alcohol Contamination
Bioremediation Approaches Targeting Endrin (B86629) Alcohol
Bioremediation harnesses natural biological processes to degrade or detoxify contaminants. nih.govmdpi.com For organochlorine pesticides like endrin and its metabolites, this approach is considered a promising and environmentally compatible solution. nih.govdoi.org It primarily involves the use of microorganisms and plants to break down or sequester the pollutants.
Microbial degradation is a key process in the natural attenuation of endrin. who.int Research has identified various bacteria and fungi capable of transforming endrin, often under anaerobic conditions. epa.govwho.intwikipedia.org While much of the research has focused on the initial breakdown of endrin, the metabolic pathways involved are directly relevant to the degradation of endrin alcohol.
Several microbial species have demonstrated the ability to degrade endrin, which involves the formation of hydroxylated intermediates and other metabolites. The white-rot fungus Phlebia acanthocystis TMIC34875 has been shown to degrade 57% of an initial endrin concentration within 10 days of incubation. researchgate.net Significantly, its metabolic process yields hydroxylated and carboxylated products, indicating that fungal cytochrome P450 enzymes play a role in the initial hydroxylation, a pathway that could directly break down this compound. researchgate.net This represents a departure from the more commonly identified pathway that forms ketoendrin. researchgate.net Other fungal strains, such as Phlebia brevispora, also show high tolerance to and degradation capabilities for endrin. researchgate.netresearchgate.net
Bacterial strains have also been identified as effective agents. Studies using soil isolates have identified various species, including those from the genus Pseudomonas, that can transform endrin into multiple metabolites. epa.gov A strain of Alcaligenes was found to be particularly effective, removing 74% of endrin in one study. doi.org The degradation of endrin by these microbes often results in a mix of metabolites, including ketones, aldehydes, and alcohols. epa.gov
| Microorganism | Type | Finding/Capability | Reference |
|---|---|---|---|
| Phlebia acanthocystis TMIC34875 | White-Rot Fungus | Degraded 57% of endrin in 10 days; produces hydroxylated and carboxylated metabolites. | researchgate.netresearchgate.net |
| Phlebia brevispora | White-Rot Fungus | Shows high tolerance and degradation potential for endrin. | researchgate.netresearchgate.net |
| Alcaligenes sp. | Bacterium | Capable of removing 74% of endrin. | doi.org |
| Pseudomonas spp. | Bacteria | Soil isolates can transform endrin into various metabolites. | epa.gov |
Phytoremediation is a remediation strategy that uses plants to remove, degrade, or contain environmental contaminants. fao.org Studies have confirmed that various plant species can take up endrin and its transformation products, including this compound, from the soil. nih.govepa.govcdc.gov
Research has demonstrated the direct phytoremediation potential for this compound. In a laboratory study, the soft rush plant, Juncus effusus, was shown to reduce soil concentrations of this compound by 40% over a six-month period. vulcanchem.com Other research has proposed crops from the Cucurbitaceae family for the uptake of endrin. wikipedia.org The energy crop Miscanthus sinensis has also been found to accumulate endrin from contaminated soil. researchgate.net Furthermore, in vitro studies using sunflowers (Helianthus annuus L.) showed effective absorption of related compounds like endrin aldehyde and endrin ketone, suggesting a strong potential for the uptake of this compound due to their structural similarities. scielo.br The ability of plants to take up these compounds is significant, as this compound has been detected in plants grown in soils treated with endrin over 16 years prior. nih.govcdc.gov
| Plant Species | Common Name | Finding/Capability | Reference |
|---|---|---|---|
| Juncus effusus | Soft Rush | Reduced soil concentrations of this compound by 40% in six months (lab study). | vulcanchem.com |
| Cucurbitaceae family | Gourds, Melons, etc. | Proposed for phytoremediation of endrin-contaminated soil. | wikipedia.org |
| Miscanthus sinensis | Chinese Silver Grass | Demonstrated accumulation of endrin from soil. | researchgate.net |
| Helianthus annuus L. | Sunflower | Showed effective in vitro uptake of endrin aldehyde and endrin ketone. | scielo.br |
Advanced Oxidation Processes for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to degrade persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). mdpi.comkirj.ee These processes are recognized for their effectiveness in mineralizing complex and recalcitrant compounds into simpler, less harmful substances. mdpi.comresearchgate.net
AOPs have been proven highly effective for the specific degradation of this compound. Laboratory studies have shown that AOPs utilizing ozone (O₃) or a combination of ultraviolet light and hydrogen peroxide (UV/H₂O₂) can achieve greater than 90% degradation of this compound. vulcanchem.com Other AOPs have shown similar efficacy against the parent compound, endrin, and related pesticides. For instance, gamma irradiation, another AOP, has been reported to degrade over 99% of endrin in a methanol (B129727) solution at a 6 kGy dose. researchgate.net Processes like the Fenton reaction (Fe²⁺/H₂O₂), UV/Fenton, and UV/H₂O₂ have also been successfully applied to degrade aldrin, a structurally similar organochlorine pesticide, indicating their potential applicability for this compound. researchgate.net
| AOP Method | Target Compound | Degradation Efficiency | Reference |
|---|---|---|---|
| Ozone (O₃) | This compound | >90% (lab setting) | vulcanchem.com |
| UV/H₂O₂ | This compound | >90% (lab setting) | vulcanchem.com |
| Gamma Irradiation | Endrin | ≥99% at 6 kGy dose | researchgate.net |
| Fenton/UV-Fenton | Aldrin (related pesticide) | Up to 95% removal from sorbent | researchgate.net |
Reductive Dechlorination and Other Chemical Transformation Methods for this compound
Chemical transformation methods offer another avenue for the remediation of this compound. Reductive dechlorination is a prominent example, listed as a viable disposal method for endrin-containing wastes. nih.govepa.gov This process chemically breaks down the molecule by replacing its chlorine atoms with hydrogen atoms, which is considered to yield products that are more environmentally acceptable. wikipedia.org
Specific processes for reductive dehalogenation have been developed that are applicable to chlorinated compounds. One such patented process uses sodium or calcium in the presence of a lower alcohol, such as methanol or ethanol, to convert halogenated aromatics into hydrogenated ones. google.com Notably, a similar method using sodium in n-amyl alcohol has been described for the dechlorination of non-aromatic cyclodiene compounds like isodrin (B128732) and endrin, demonstrating its direct relevance for treating this compound. google.com This chemical reduction pathway provides a robust method for destroying the chlorinated structure of this compound, fundamentally altering its properties and toxicity.
Integrated Remediation Technologies for Endrin and its Alcoholic Metabolites
Given the complexity and persistence of contamination involving endrin and its metabolites, integrated remediation technologies that combine multiple strategies are often required for effective site cleanup. osti.gov Such approaches leverage the strengths of different techniques to achieve more comprehensive and efficient results. fao.org
An integrated system could involve using phytoremediation as an initial step to extract endrin, this compound, and other metabolites from large volumes of contaminated soil. researchgate.netscielo.br The harvested plant biomass, now containing the concentrated pollutants, could then be treated using a destructive method like incineration or an Advanced Oxidation Process to completely mineralize the contaminants.
Ecological Relevance and Research Gaps in Endrin Alcohol Studies
Role of Endrin (B86629) Alcohol in the Environmental Transformation of Endrin
Endrin, a persistent organochlorine pesticide, undergoes environmental transformation through various biotic and abiotic processes, leading to the formation of several metabolites, including Endrin alcohol. epa.govcdc.gov The formation of this compound is a significant pathway in the breakdown of the parent compound, particularly through microbial degradation. epa.gov
Research has shown that a variety of microorganisms, including bacteria and fungi, are capable of degrading Endrin. epa.govresearchgate.net This transformation is especially favored in anaerobic or low-oxygen conditions, such as those found in flooded soils or deeper soil layers. epa.gov Studies have indicated that the transformation of Endrin into its metabolites, including this compound, increases with soil depth, which suggests that the organisms responsible for this conversion thrive in anaerobic environments. epa.govresearchgate.net While relatively few bacterial species can degrade Endrin, many species of fungi and algae have demonstrated this capability. epa.govresearchgate.net
In addition to microbial action in soil, this compound has been identified as a transformation product within plants. cdc.govdtic.mil Plants grown in soil previously treated with Endrin can absorb the pesticide and its degradation products. epa.govcdc.gov Significant concentrations of Endrin transformation products, including Endrin ketone, Endrin aldehyde, and this compound, have been detected in various plants grown in soils treated with the pesticide years prior. cdc.govcdc.gov In plants, this compound is considered a major metabolite. dtic.mil This indicates that this compound plays a role not only in the degradation of Endrin in the soil but also in the metabolic processes of plants that uptake the contaminant.
Comparative Environmental Behavior of this compound with Parent Compound and Other Metabolites
The environmental behavior of this compound differs from its parent compound and other primary metabolites due to variations in their physicochemical properties. Endrin itself is characterized by high persistence, low aqueous solubility, and a strong tendency to adsorb to soil and sediment particles. epa.govinchem.org Its half-life in soil can extend for more than a decade. epa.govcdc.gov
In contrast, this compound is described as a more hydrophilic (water-soluble) metabolite. epa.gov This characteristic suggests potentially different environmental transport and partitioning behavior compared to the highly lipophilic (fat-soluble) parent compound. While specific quantitative data on the mobility and persistence of this compound are scarce in the available literature, its increased hydrophilicity could imply a greater potential for leaching in soil and lower bioaccumulation in fatty tissues compared to Endrin.
Other key metabolites, Endrin aldehyde and Endrin ketone, are primarily formed through exposure to light and heat, though this accounts for a small fraction of Endrin's breakdown (<5%). epa.gov Endrin ketone is often the major product of decomposition under many natural conditions. epa.gov Like this compound, there is very limited information on the specific environmental fate and behavior of Endrin ketone. epa.gov Endrin aldehyde is known to be highly insoluble in water and highly immobile in soil, with low potential for volatilization. epa.gov
The following table summarizes the comparative properties of these compounds based on available research findings.
| Property | Endrin | This compound | Endrin Aldehyde | Endrin Ketone |
|---|---|---|---|---|
| Formation Pathway | Parent Compound | Microbial degradation (anaerobic), plant metabolism. epa.govdtic.mil | Photochemical/thermal degradation (minor pathway). epa.gov | Photochemical/thermal degradation (major product). epa.govepa.gov |
| Persistence in Soil | High (half-life can exceed 10 years). epa.govinchem.org | Limited data available. | Limited data available. epa.gov | Limited data available. epa.gov |
| Water Solubility | Low. epa.gov | Considered more hydrophilic than Endrin. epa.gov | Highly insoluble. epa.gov | Limited data available. |
| Mobility in Soil | Low (adsorbs strongly to soil particles). epa.govinchem.org | Potentially higher than Endrin due to hydrophilicity. | Highly immobile. epa.gov | Limited data available. |
Research Needs and Future Directions in this compound Environmental Science
A comprehensive review of the scientific literature reveals significant knowledge gaps regarding the environmental fate and ecological relevance of this compound. While its role as a metabolite is established, a lack of quantitative data hinders a full understanding of its environmental risk profile. epa.govnih.gov
Key research needs include:
Quantitative Environmental Fate Studies: There is a critical need for detailed studies to determine the persistence, degradation rates, and mobility of this compound in various environmental compartments, including soil, water, and sediment. This includes determining its half-life under different conditions (aerobic vs. anaerobic) and its potential for leaching into groundwater.
Bioavailability and Bioaccumulation: Information on the bioavailability of this compound from environmental media, such as soil and water, is lacking. nih.gov Research is required to understand how readily it is absorbed by organisms and its potential to bioaccumulate in food chains, particularly in comparison to its lipophilic parent compound.
Degradation Pathways: While microbial transformation is known to produce this compound, the specific microbial species and enzymatic pathways involved are not fully characterized. Further research could identify the conditions that promote its formation and subsequent breakdown.
Monitoring and Detection: Reliable and sensitive analytical methods are needed for the routine monitoring of this compound in environmental samples. nih.gov Consistent monitoring data from contaminated sites is necessary to assess the extent of its presence and the potential risk to ecosystems and human health. nih.gov
Comparative Ecotoxicology: Although this article does not cover toxicology, a major research gap exists in understanding the comparative toxicity of this compound relative to Endrin and other metabolites. Such data is essential for a complete environmental risk assessment.
Future research should focus on closing these data gaps to develop a more complete model of Endrin's lifecycle in the environment, with a particular emphasis on the distinct roles and behaviors of its primary transformation products like this compound.
Q & A
Q. What are the key physicochemical properties of Endrin alcohol, and how do they influence its detection in environmental samples?
Methodological Answer: To detect this compound in environmental matrices (e.g., soil, water), prioritize its physicochemical properties: high lipophilicity (log P ~5.3), low volatility, and stability under acidic conditions. Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for trace-level analysis, ensuring proper column selection (e.g., DB-5MS) to resolve isomers. Calibrate with certified standards and validate recovery rates using spiked samples .
Q. What analytical methods are recommended for quantifying this compound in biological tissues, and what quality control (QC) measures are critical?
Methodological Answer: EPA Method 625.1 provides a framework for analyzing this compound in biological tissues. Key steps include:
- Extraction: Use Soxhlet extraction with hexane:acetone (1:1).
- Cleanup: Employ Florisil column chromatography to remove lipids.
- QC Measures:
- Run a Laboratory Control Sample (LCS) spiked with this compound to assess precision (RSD <15%).
- Perform a DDT/Endrin decomposition test to confirm method integrity (degradation <20% over 15 hours) .
Advanced Research Questions
Q. How can researchers address contradictions in toxicological data on this compound’s chronic exposure effects?
Methodological Answer: Contradictions arise from co-exposure to other organochlorines (e.g., aldrin, dieldrin) in human studies . To isolate this compound’s effects:
Controlled Animal Models: Use in vivo rodent studies with pure this compound (oral gavage, 0.1–1 mg/kg/day) over 90 days. Monitor hepatic enzyme activity (e.g., CYP450) and neurobehavioral endpoints.
Meta-Analysis: Aggregate existing data using PRISMA guidelines, stratifying studies by co-exposure status. Apply Hill’s causality criteria to evaluate dose-response consistency .
Q. What experimental design considerations are critical for studying this compound’s endocrine-disrupting mechanisms?
Methodological Answer:
- Cell-Based Assays: Use ER/AR-transfected HEK293 cells to assess receptor antagonism/agonism. Include positive controls (e.g., bisphenol A) and solvent controls (DMSO <0.1%).
- In Vivo Endpoints: Measure serum hormone levels (thyroxine, testosterone) in zebrafish embryos exposed to 0.01–1 µM this compound. Apply ANOVA with post-hoc Tukey tests to compare dose groups .
Q. How can GC-MS parameters be optimized to distinguish this compound from its metabolites (e.g., Endrin ketone) in complex matrices?
Methodological Answer:
- Column Optimization: Use a high-resolution Rxi-17Sil MS column (30 m × 0.25 mm ID) to separate this compound (retention time ~18.2 min) from metabolites.
- Ion Monitoring: Target qualifier ions (m/z 263, 281 for this compound; m/z 317 for Endrin ketone) with dwell times ≥50 ms. Validate with NIST library spectra .
Data Contradiction & Reproducibility
Q. How should researchers resolve discrepancies between in vitro and in vivo toxicity findings for this compound?
Methodological Answer:
- Pharmacokinetic Modeling: Compare in vitro IC50 values (e.g., mitochondrial toxicity) with in vivo plasma concentrations using PBPK models. Adjust for bioavailability and metabolic clearance.
- Inter-laboratory Validation: Share raw data via platforms like Open Science Framework (OSF) to assess reproducibility. Standardize exposure protocols (e.g., OECD TG 456) .
Research Gaps & Future Directions
Q. What evidence gaps exist in understanding this compound’s ecotoxicological impact, and how can they be addressed methodologically?
Methodological Answer:
- Gaps: Limited data on bioaccumulation in aquatic invertebrates and long-term soil persistence.
- Solutions:
- Conduct microcosm studies with Daphnia magna (48-hr LC50 tests) and measure bioconcentration factors (BCFs).
- Use accelerated solvent extraction (ASE) and LC-QTOF-MS to quantify degradation products in aged soil samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
